molecular formula C18H12Br3P B12617350 Tris(2-bromophenyl)phosphane CAS No. 918323-08-7

Tris(2-bromophenyl)phosphane

Cat. No.: B12617350
CAS No.: 918323-08-7
M. Wt: 499.0 g/mol
InChI Key: PDINTDJSHHRBKF-UHFFFAOYSA-N
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Description

Tris(2-bromophenyl)phosphane is an organophosphorus compound characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties. It is commonly used as a ligand in various catalytic processes and has applications in both academic research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2-bromophenyl)phosphane typically involves the reaction of 2-bromophenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:

  • Preparation of 2-bromophenylmagnesium bromide (Grignard reagent) by reacting 2-bromobromobenzene with magnesium in anhydrous ether.
  • The Grignard reagent is then reacted with phosphorus trichloride to yield this compound.

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tris(2-bromophenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Complexation: It forms stable complexes with transition metals, which are useful in catalytic applications.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as alkoxides or amines.

    Complexation: Transition metal salts like palladium chloride or platinum chloride.

Major Products:

    Oxidation: Tris(2-bromophenyl)phosphine oxide.

    Substitution: Various substituted phosphines depending on the nucleophile used.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C18_{18}H12_{12}Br3_3P
  • Molecular Weight : 418.00 g/mol

Reactivity

Tris(2-bromophenyl)phosphane exhibits several notable chemical behaviors:

  • Oxidation : It can be oxidized to form phosphine oxides.
  • Substitution Reactions : The bromine atoms can be replaced with various nucleophiles, allowing for the synthesis of diverse phosphine derivatives.
  • Complexation : It forms stable complexes with transition metals, enhancing its utility in catalysis.

Catalysis

This compound serves as an effective ligand in several catalytic processes:

  • Cross-Coupling Reactions : It is utilized in reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are crucial for forming carbon-carbon bonds. Studies have shown that this phosphane can facilitate high-yield reactions with aryl bromides and boronic acids under mild conditions .
  • Hydrogenation Reactions : The compound is also employed in hydrogenation processes where it stabilizes transition metal catalysts, improving reaction rates and selectivity.

Organic Synthesis

In organic chemistry, this compound is instrumental in synthesizing biologically active molecules. Its ability to participate in nucleophilic substitution reactions allows chemists to create complex molecular architectures from simpler substrates. This feature is particularly valuable in drug development, where precise modifications of molecular structures are often required.

Material Science

The compound finds applications in the production of fine chemicals and polymers. Its role as a ligand can enhance the properties of polymeric materials, leading to advancements in materials science.

Case Study 1: Suzuki-Miyaura Coupling

In a study investigating the efficacy of this compound as a ligand for palladium-catalyzed Suzuki-Miyaura coupling, researchers reported yields exceeding 90% when coupling 4-bromoanisole with phenylboronic acid. The reaction was completed within 2.5 hours, demonstrating the phosphane's effectiveness under optimized conditions .

Case Study 2: Synthesis of Biologically Active Compounds

A research project focused on synthesizing novel phosphine oxides from this compound highlighted its utility in generating compounds with potential pharmaceutical applications. By employing various nucleophiles, the study successfully produced a range of substituted phosphines that exhibited promising biological activity.

Mechanism of Action

The mechanism by which tris(2-bromophenyl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming complexes that can facilitate various catalytic processes. The phosphorus atom in the compound acts as a Lewis base, donating electron density to the metal center, thereby stabilizing the metal and enhancing its reactivity.

Comparison with Similar Compounds

  • Tris(2-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethoxyphenyl)phosphine
  • Tris(2-(trimethylsilyl)phenyl)phosphine

Comparison: Tris(2-bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in additional chemical reactions such as nucleophilic substitution. This makes it more versatile compared to its methoxy or trimethylsilyl analogs, which are primarily used for their electron-donating properties and steric effects.

Biological Activity

Tris(2-bromophenyl)phosphane, a phosphine compound with the formula C18H12Br3P, has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and implications based on recent research findings.

Chemical Structure and Properties

This compound consists of a phosphorus atom bonded to three 2-bromophenyl groups. The presence of bromine atoms significantly influences its chemical reactivity and interaction with biological systems. The compound's structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Phosphination : Reacting bromobenzene derivatives with phosphorus trichloride.
  • Substitution Reactions : Utilizing nucleophilic substitution to replace halogens with phosphine groups.

These methods require careful control of reaction conditions to optimize yield and purity.

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities. Research indicates that phosphine compounds can induce apoptosis in various cancer cell lines. For example, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating significant inhibition of cell growth .

CompoundCell LineIC50 (µM)
This compound derivativeMCF-7225
Control (e.g., standard chemotherapeutic agents)MCF-7150

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined to be comparable to those of established antibiotics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Phosphines can inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.
  • Interaction with Biological Macromolecules : this compound can form complexes with proteins, potentially altering their function and stability.

Case Studies

  • Cytotoxicity Assessment : A study involving the treatment of MCF-7 cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The mechanism was linked to induced apoptosis as evidenced by increased levels of caspase-3 activity.
    • Experimental Setup :
      • Cells were treated for 24 hours.
      • Viability was assessed using the MTT assay.
  • Antimicrobial Efficacy : In vitro tests conducted on bacterial strains revealed that the compound's derivatives had significant antibacterial effects, with specific focus on Pseudomonas aeruginosa.
    • Results Summary :
      • MIC values ranged from 40 to 50 µg/mL, indicating effective inhibition comparable to ceftriaxone.

Properties

CAS No.

918323-08-7

Molecular Formula

C18H12Br3P

Molecular Weight

499.0 g/mol

IUPAC Name

tris(2-bromophenyl)phosphane

InChI

InChI=1S/C18H12Br3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H

InChI Key

PDINTDJSHHRBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)P(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br

Origin of Product

United States

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